

IND 1316 mechanism of action in neuroprotection

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Compound of Interest		
Compound Name:	IND 1316	
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An In-depth Technical Guide to the Neuroprotective Mechanism of Action of IND-1316

For Researchers, Scientists, and Drug Development Professionals

Abstract

IND-1316 is a novel, orally active, and blood-brain barrier permeable indole-based compound that has demonstrated significant neuroprotective effects in preclinical models of Huntington's disease.[1] Its mechanism of action is primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] This document provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the neuroprotective action of IND-1316.

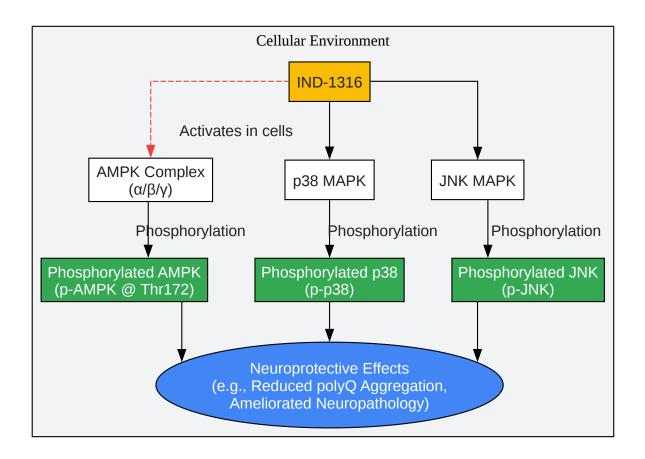
Core Mechanism of Action: A Dual Signaling Pathway Activation

IND-1316 exerts its neuroprotective effects through a multi-faceted signaling cascade. The primary mechanism involves the activation of AMPK, a critical enzyme in maintaining cellular energy balance.[2][3][5] In addition to the AMPK pathway, IND-1316 also stimulates the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2] It is hypothesized that the synergistic activation of both AMPK and MAPK pathways contributes to the beneficial neuroprotective outcomes observed in preclinical models.[2]



At the cellular level, IND-1316 treatment leads to the phosphorylation of AMPK at its canonical Thr172 residue, a hallmark of its activation.[2] Interestingly, the interaction of IND-1316 with the AMPK complex presents a paradox. While it effectively activates AMPK within cells, in vitro assays using the purified enzyme complex show an inhibitory profile.[2] This suggests an indirect or complex regulatory mechanism of action that may involve other cellular components.

Signaling Pathway Diagram



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Caption: Proposed signaling pathway of IND-1316 in neuroprotection.

Quantitative Data Summary



The following tables summarize the key quantitative findings from in vitro and in vivo studies of IND-1316.

Table 1: In Vitro Performance of IND-1316 as an AMPK

Modulator

Compound	Binding at 100 μM (Resonance Units)	% Activation at 30 μM (Mean ± SD)
IND-1316	5.2	-62.0 ± 2.7
A-769662 (Control)	31.7	394 ± 76
β-cyclodextrin (Control)	1.6	Not Determined

Data sourced from surface plasmon resonance (SPR) and in vitro AMPK activity assays.

[2]

Table 2: In Vivo Efficacy of IND-1316 in Huntington's

Disease Models

Animal Model	Treatment and Dosage	Key Finding	Comparative Efficacy
C. elegans (polyQ toxicity model)	50 μM in culture	Reduced polyQ aggregation and neuronal impairment.	40x more potent than metformin (2 mM required for similar effect).[2]
zQ175 Knock-In Mouse (HD model)	36 mg/L in drinking water for 3 months	Ameliorated depression-related behaviors (Tail Suspension Test).	Pre-treatment immobility was significantly higher in zQ175 mice vs. wild-type (150.7 ± 33.9 vs 100.0 ± 13.1).[2]

Detailed Experimental Protocols



This section outlines the methodologies employed in the key experiments to characterize the mechanism and efficacy of IND-1316.

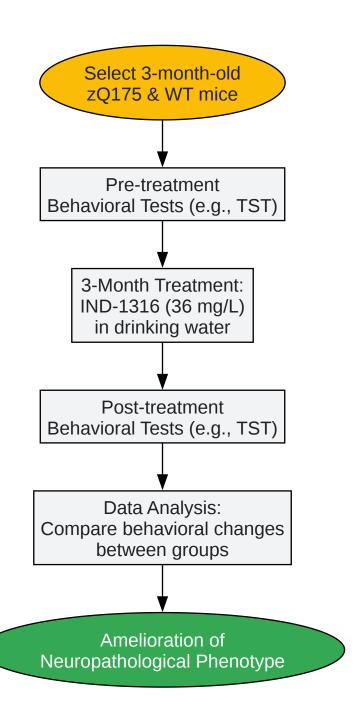
Cellular AMPK Activation Assay

This assay was designed to determine if IND-1316 could activate AMPK in a cellular context.

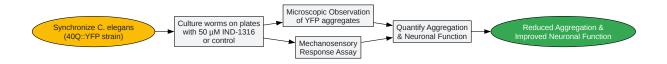
- Cell Line: Human Embryonic Kidney (HEK293) cells were used.[2]
- Treatment: Cells were treated with varying concentrations of IND-1316.
- Positive Control: 5 mM phenformin, a known indirect AMPK activator, was used as a positive control.[2]
- Analysis: Western blot analysis was performed on cell lysates to detect the phosphorylation of AMPK at Thr172. The phosphorylation levels of p38 and JNK were also assessed.
- Workflow Diagram:











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